molecular formula C11H15NO2 B11755214 (5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol

(5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol

Cat. No.: B11755214
M. Wt: 193.24 g/mol
InChI Key: BCZAYWDSFXKKPW-UHFFFAOYSA-N
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Description

(5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol is an organic compound with the molecular formula C11H15NO2. This compound features an indene core with amino and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol typically involves the reduction of corresponding indene derivatives. One common method includes the hydrogenation of 5-nitro-2,3-dihydro-1H-indene-2,2-diyl)dimethanol using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. The reaction is carried out in an acidic medium, such as acetic acid, to facilitate the reduction process .

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form fully saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated indene derivatives.

    Substitution: Formation of amides or other substituted products.

Scientific Research Applications

(5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of kinase activity, which is crucial in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol is unique due to its combination of amino and hydroxyl groups on the indene core, which allows for diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

[5-amino-2-(hydroxymethyl)-1,3-dihydroinden-2-yl]methanol

InChI

InChI=1S/C11H15NO2/c12-10-2-1-8-4-11(6-13,7-14)5-9(8)3-10/h1-3,13-14H,4-7,12H2

InChI Key

BCZAYWDSFXKKPW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CC1(CO)CO)C=C(C=C2)N

Origin of Product

United States

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